Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrrolidinone moiety, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are commonly used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities and may have comparable biological activities.
Thiazole Derivatives: Compounds containing a thiazole ring, such as thiazolidines and thiazolines, also exhibit similar chemical properties and applications
Uniqueness
Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H21N3O4S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
methyl 2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N3O4S/c1-22-11-13(10-15(22)23)17(24)21-19-20-16(18(25)26-2)14(27-19)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,20,21,24) |
InChI Key |
MDNHBHRHJDJFSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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